2-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Description
Properties
IUPAC Name |
2-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c28-23(20-7-1-2-9-22(20)27(29)30)25-18-10-12-19(13-11-18)33(31,32)26-15-4-3-8-21(26)17-6-5-14-24-16-17/h1-2,5-7,9-14,16,21H,3-4,8,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEMAEGAWWFELBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Coupling Reaction: The coupling of the nitrobenzene derivative with a sulfonyl chloride derivative in the presence of a base like triethylamine.
Piperidine Introduction:
Pyridine Ring Formation: The formation of the pyridine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine and pyridine derivatives.
Scientific Research Applications
Overview
2-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide is a complex organic compound that has emerged as a significant subject of research due to its diverse applications in chemistry, biology, medicine, and industry. The compound features a nitro group, a pyridine ring, a piperidine ring, and a sulfonylphenyl group, which contribute to its unique chemical properties and biological activities.
Chemistry
2-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide serves as an important building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Reduction of the nitro group to an amine.
- Substitution Reactions : Nucleophilic substitution at the piperidine and pyridine rings.
Biology
The compound is being investigated for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with biological macromolecules effectively.
Medicine
Research has focused on its therapeutic applications, particularly:
- Anti-Cancer Properties : Studies indicate that compounds with similar structures can inhibit tumor growth and metastasis.
- Anti-Tubercular Activity : Exploration of its efficacy against tuberculosis has shown promising results in preliminary studies.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its versatility makes it suitable for various synthetic routes, enhancing efficiency in large-scale production.
The pharmacological properties of the compound are under extensive investigation. The following table summarizes some key findings related to its biological activities:
| Activity Type | Description | Reference |
|---|---|---|
| Antiproliferative | Inhibits cancer cell proliferation | |
| Antioxidant | Suppresses free radicals | |
| Enzyme Inhibition | Potential modulator of enzyme activity |
Mechanism of Action
The mechanism of action of 2-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine and pyridine rings can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-N-(pyridin-2-yl)benzamide
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
2-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both piperidine and pyridine rings, along with the nitro and sulfonylphenyl groups, allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound for various applications.
Biological Activity
2-Nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide is a compound of considerable interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a nitro group, a sulfonamide moiety, and a piperidine ring, which contribute to its biological activity. The presence of the nitro group is known to enhance electron-withdrawing properties, influencing the compound's interaction with biological targets.
1. Antimicrobial Activity
Nitro-containing compounds have been recognized for their antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage microbial DNA. Studies indicate that derivatives of nitro compounds exhibit significant activity against various pathogens.
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | Staphylococcus aureus | 20 μM |
| 2-Nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | Pseudomonas aeruginosa | 30 μM |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
2. Anti-inflammatory Activity
Research has shown that nitro compounds can modulate inflammatory pathways. The compound has been evaluated for its ability to inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like IL-1β and TNF-α.
| Activity | IC50 Value |
|---|---|
| iNOS Inhibition | 50 nM |
| COX-2 Inhibition | 60 nM |
| IL-1β Reduction | 40 nM |
The anti-inflammatory effects are attributed to the nitro group enhancing interactions with key enzymes involved in inflammation .
3. Neuroleptic Activity
The benzamide structure is often associated with neuroleptic effects. Compounds similar to 2-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide have shown promise in treating psychotic disorders by modulating dopaminergic pathways.
In a study assessing various benzamides, the compound demonstrated significant inhibition of apomorphine-induced stereotyped behavior in animal models, suggesting potential as a neuroleptic agent.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic Attack : The nitro group may undergo reduction to form reactive species that interact with nucleophilic sites in biomolecules.
- Enzyme Inhibition : The compound's structure allows it to fit into the active sites of enzymes like iNOS and COX-2, blocking their activity.
- Membrane Interaction : Enhanced lipophilicity due to the sulfonamide moiety may facilitate better membrane penetration, increasing bioavailability and efficacy.
Case Studies
Recent studies have focused on synthesizing derivatives of this compound to enhance its potency and selectivity for specific biological targets. For instance, modifications to the piperidine ring have resulted in compounds with improved antimicrobial activity while maintaining low toxicity profiles .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 2-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzamide core via coupling 2-nitrobenzoic acid with a substituted aniline under dehydrating conditions (e.g., using thionyl chloride as a catalyst) .
- Step 2 : Introduction of the sulfonylphenyl group through sulfonation using chlorosulfonic acid or sulfonyl chloride derivatives .
- Step 3 : Functionalization with the pyridinylpiperidine moiety via nucleophilic substitution or coupling reactions .
Key purification steps include recrystallization (as in ) and column chromatography.
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Used to confirm connectivity of the benzamide core, sulfonylphenyl group, and pyridinylpiperidine moiety. H and C NMR resolve aromatic protons and substituent effects .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitro: ~1520 cm, sulfonyl: ~1350–1160 cm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H] ions) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer :
- Catalyst Selection : Use palladium catalysts for Suzuki-Miyaura coupling to attach the pyridinylpiperidine group, improving regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonation efficiency .
- Temperature Control : Lower temperatures (0–5°C) during nitro group introduction reduce side reactions .
- Purity Assessment : Monitor via HPLC (≥95% purity threshold) and adjust recrystallization solvents (e.g., ethanol/water mixtures) .
Q. What intermolecular interactions govern the compound’s crystallographic behavior?
- Methodological Answer :
- Hydrogen Bonding : N–H⋯O bonds stabilize the crystal lattice, forming C(4) chains along specific crystallographic axes (e.g., [100] direction in ).
- Weak Interactions : C–H⋯O contacts create layered networks, influencing packing efficiency .
- Dihedral Angles : The benzamide core’s planarity (dihedral angles: ~71.76° and 24.29°) affects molecular stacking and solubility .
- Refinement Strategies : Use SHELXL for hydrogen atom placement and thermal parameter optimization .
Q. How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer :
- Dose-Response Studies : Establish EC values under standardized conditions (e.g., MIC assays for antimicrobial activity ).
- Target Validation : Use molecular docking (PDB codes like 3HKC ) to compare binding affinities for kinases (anticancer) vs. bacterial folate pathways (antimicrobial).
- Comparative Assays : Replicate studies with controlled variables (e.g., cell lines, bacterial strains) to isolate mechanistic differences .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for analyzing biological activity data?
- Methodological Answer :
- ANOVA with Post-Hoc Tests : Compare mean differences across treatment groups (e.g., Fisher’s PLSD for antimicrobial assays ).
- Dose-Response Modeling : Fit data to sigmoidal curves (GraphPad Prism®) to calculate IC/EC values .
- Error Handling : Report SEM and use outlier tests (e.g., Grubbs’ test) to exclude anomalous data points .
Q. How can conflicting crystallographic data (e.g., bond length variations) be addressed?
- Methodological Answer :
- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve diffraction precision .
- DFT Calculations : Compare experimental bond lengths (e.g., C7–N1 in ) with theoretical values to assess steric/electronic effects.
- Multi-Crystal Averaging : Resolve disorder by analyzing multiple crystals .
Tables
Table 1 : Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space Group | P222 |
| Unit Cell Volume (ų) | 2234.9 |
| Hydrogen Bonds (N–H⋯O) | 2.89–3.12 Å |
| Dihedral Angles | 71.76°, 24.29° |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
